The synthesis of CRT5 can be approached through various methods, depending on the desired purity and yield. Common techniques include:
Technical details often involve optimizing reaction conditions such as temperature, pressure, and time to achieve the best yield. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of synthesized CRT5.
The molecular structure of CRT5 can be represented using various visualization tools that depict its atomic arrangement. Typically, CRT5 consists of a defined set of atoms arranged in a specific configuration. The molecular formula provides insight into the number of each type of atom present in the compound.
Key structural data includes:
Computational chemistry methods may also be used to model the structure and predict properties based on theoretical calculations.
CRT5 participates in several chemical reactions, which can be categorized as follows:
Technical details regarding these reactions often include reaction mechanisms, activation energies, and thermodynamic stability. Kinetic studies may also be performed to assess reaction rates under varying conditions.
The mechanism of action for CRT5 typically involves its interaction with biological or chemical systems. This can include:
Data supporting these mechanisms can be derived from experimental studies, including in vitro assays and computational modeling.
CRT5 exhibits distinct physical properties such as:
Chemical properties include:
Relevant data from peer-reviewed studies provide insights into these properties, often summarized in tables for clarity.
CRT5 finds applications across various scientific domains:
The versatility of CRT5 makes it an essential compound for ongoing research and development across multiple fields.
The discovery of CRT5 emerged from concerted efforts to target the Protein Kinase D (PKD) family, a group of serine/threonine kinases implicated in oncogenic signaling pathways. Early pharmacological research identified PKD’s unique activation mechanism—dependent on diacylglycerol binding and upstream Protein Kinase C phosphorylation—as a therapeutic vulnerability in cancers [5]. Initial PKD inhibitors like CID755673 exhibited suboptimal selectivity and pharmacokinetic profiles, prompting the development of second-generation compounds [1]. CRT5 was first characterized in 2010 as a potent, low-nanomolar inhibitor of all three PKD isoforms (Protein Kinase D1, Protein Kinase D2, Protein Kinase D3), with half-maximal inhibitory concentrations (IC₅₀) of 1 nM, 2 nM, and 1.5 nM, respectively [8]. Its identification marked a significant milestone due to its unprecedented isoform pan-inhibition and minimal cross-reactivity with classical Protein Kinase C family members at therapeutic concentrations [1] [8].
CRT5’s significance extends beyond PKD inhibition, serving as a paradigmatic tool compound for interrogating diacylglycerol-dependent kinase networks. PKD enzymes function as nodal regulators of cellular processes such as vesicle trafficking, cell migration, angiogenesis, and transcriptional activation [5]. By selectively disrupting these pathways, CRT5 has revealed context-dependent crosstalk between PKD and related kinases (e.g., Protein Kinase C, Akt). Furthermore, its use highlights the pharmacological challenge of achieving selectivity within the kinome, where ATP-binding site conservation often compromises inhibitor specificity [10]. CRT5 thus exemplifies the evolution of targeted kinase therapeutics toward precision chemical probes capable of dissecting complex signaling topologies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7